molecular formula C8H16N2O2 B2791170 tert-Butyl 2-cyclopropylhydrazinecarboxylate CAS No. 848153-29-7

tert-Butyl 2-cyclopropylhydrazinecarboxylate

Cat. No.: B2791170
CAS No.: 848153-29-7
M. Wt: 172.228
InChI Key: FXXNNLJMXTWNNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopropylhydrazinecarboxylate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0 to 20°C, to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyclopropylhydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylhydrazines .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various substrates, leading to the formation of stable intermediates. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl carbazate
  • tert-Butyl hydrazinecarboxylate
  • Cyclopropylhydrazinecarboxylate

Comparison: tert-Butyl 2-cyclopropylhydrazinecarboxylate is unique due to its combination of a cyclopropyl group and a tert-butyl ester. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(cyclopropylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXNNLJMXTWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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